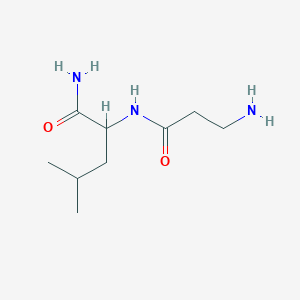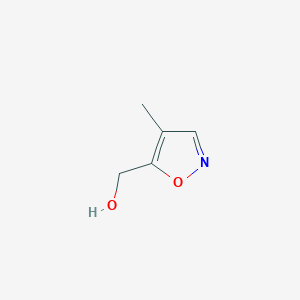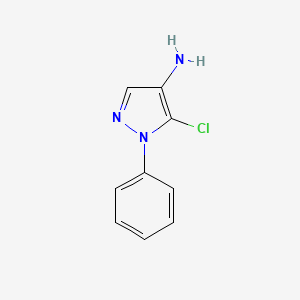![molecular formula C10H12ClNO2 B1405133 6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride CAS No. 33332-07-9](/img/structure/B1405133.png)
6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride typically involves the aminoalkylation of indole derivatives with cotarnine. This reaction occurs regioselectively at the nitrogen atom of the indole fragment, resulting in the formation of the corresponding tetrahydroisoquinoline derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research suggests potential therapeutic applications, including the treatment of anxiety and appetite disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride involves its interaction with alpha-2 adrenergic receptors. It acts as a partial agonist at these receptors, which is thought to mediate its anxiolytic and anorectic effects . This interaction influences various molecular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline: This compound shares a similar core structure but differs in the position of the dioxolo ring.
6,7-Methylenedioxy-1,2,3,4-tetrahydroisoquinoline:
Uniqueness
6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride is unique due to its specific interaction with alpha-2 adrenergic receptors and its potential therapeutic applications. Its distinct structure also allows for unique chemical transformations and applications in various fields of research.
Propriétés
Numéro CAS |
33332-07-9 |
|---|---|
Formule moléculaire |
C10H12ClNO2 |
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-h]isoquinolin-8-ium;chloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8;/h1-2,11H,3-6H2;1H |
Clé InChI |
XPAMJUHTTXNXIY-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C=CC3=C2OCO3.Cl |
SMILES canonique |
C1C[NH2+]CC2=C1C=CC3=C2OCO3.[Cl-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B1405061.png)



![2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1405069.png)

![4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1405071.png)
